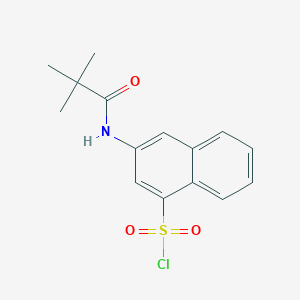

![molecular formula C8H13ClN2O3 B2380000 [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride CAS No. 1431965-20-6](/img/structure/B2380000.png)

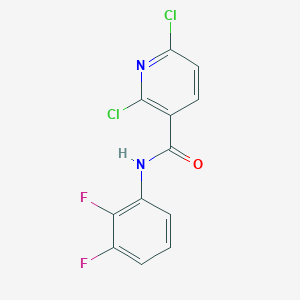

[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” is a chemical compound. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole-bearing compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system, and a multicomponent approach .Scientific Research Applications

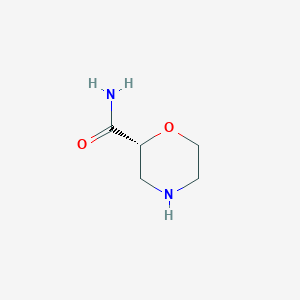

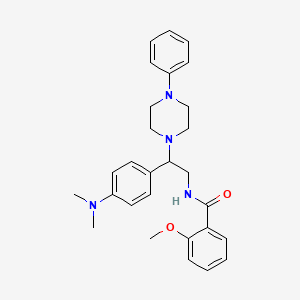

Acylation and Formation of Amides and Pyrazoles

A study by Arutjunyan et al. (2013) demonstrated the acylation of amines and pyrazole with a related compound, [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, to form new amides and 1-acylpyrazole. This research highlights the potential of similar compounds in synthetic chemistry for creating diverse molecular structures (Arutjunyan et al., 2013).

Corrosion Inhibition in Mild Steel

Research by Lgaz et al. (2018) explored the effectiveness of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. The study concluded that these compounds exhibit high inhibition efficiency and can form protective layers on metal surfaces, suggesting that similar derivatives could have applications in protecting industrial materials from corrosion (Lgaz et al., 2018).

Application in Fluorescent Films

Soboleva et al. (2017) synthesized polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives for potential use in fluorescent films. The study indicates the potential of pyrazole-based compounds in material science, particularly in the development of materials with special optical properties (Soboleva et al., 2017).

Fluorescent Property Evaluation

Hasan et al. (2011) investigated the fluorescent behavior of 1,3,5-triaryl-2-pyrazolines, which are similar in structure to the compound . Their research found that these compounds exhibit fluorescence in the blue region of the visible spectrum, indicating potential applications in fields like sensor technology and bioimaging (Hasan et al., 2011).

Mechanism of Action

Future Directions

The future directions for pyrazole-bearing compounds like “[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” could involve further exploration of their pharmacological effects. For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . These compounds could potentially be developed into effective treatments for these diseases.

properties

IUPAC Name |

2-[4-(3-hydroxypropyl)pyrazol-1-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c11-3-1-2-7-4-9-10(5-7)6-8(12)13;/h4-5,11H,1-3,6H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFVMUFGWMRCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)CCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B2379918.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2379923.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2379929.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)

![Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2379933.png)

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)

![3-Ethyl-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B2379940.png)